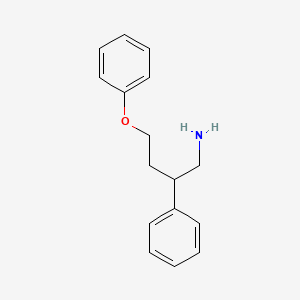

(1-Amino-4-phenoxybutan-2-yl)benzene

Beschreibung

(1-Amino-4-phenoxybutan-2-yl)benzene is a benzene derivative characterized by a phenoxy group (-O-C₆H₅) and a primary amine (-NH₂) attached to a four-carbon butan chain. Its molecular formula is C₁₆H₁₉NO, with a molecular weight of 241.33 g/mol .

Eigenschaften

IUPAC Name |

4-phenoxy-2-phenylbutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c17-13-15(14-7-3-1-4-8-14)11-12-18-16-9-5-2-6-10-16/h1-10,15H,11-13,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXXFQODABNHLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCOC2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(1-Amino-4-phenoxybutan-2-yl)benzene is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview of research findings.

Chemical Structure and Properties

(1-Amino-4-phenoxybutan-2-yl)benzene consists of an amino group, a phenoxy group, and a butane chain, making it a unique structure that may influence its biological interactions. The chemical formula can be represented as follows:

Biological Activity Overview

Recent studies have indicated several biological activities associated with (1-Amino-4-phenoxybutan-2-yl)benzene, including:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

- Anticancer Potential : Demonstrated cytotoxicity in certain cancer cell lines.

- Anti-inflammatory Properties : May modulate inflammatory pathways.

The biological activity of (1-Amino-4-phenoxybutan-2-yl)benzene is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation and survival.

- Receptor Modulation : It may act as a ligand for specific receptors, influencing cellular signaling pathways.

- Radical Generation : It has been shown to generate free radicals that can induce apoptosis in cancer cells.

Antimicrobial Activity

A study conducted on various bacterial strains revealed that (1-Amino-4-phenoxybutan-2-yl)benzene exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This suggests that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Studies

In vitro studies have demonstrated the cytotoxic effects of (1-Amino-4-phenoxybutan-2-yl)benzene on various cancer cell lines, including breast and lung cancer cells. The following table summarizes the IC50 values observed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These findings indicate that the compound could be further investigated for its potential use in cancer therapy.

Anti-inflammatory Effects

Research has also indicated that (1-Amino-4-phenoxybutan-2-yl)benzene can reduce the production of pro-inflammatory cytokines in macrophage models. The results showed a decrease in TNF-alpha and IL-6 levels upon treatment with the compound.

Case Studies

A notable case study involved the administration of (1-Amino-4-phenoxybutan-2-yl)benzene in animal models to assess its therapeutic efficacy. The study reported significant reductions in tumor size and improved survival rates in treated groups compared to controls.

Vergleich Mit ähnlichen Verbindungen

2-Amino-benzene-sulfonate

- CAS No.: 438020-47-4

- Molecular Formula: Not explicitly stated (assumed C₆H₆NO₃S based on sulfonate group and amine).

- Molecular Weight : 349.625 g/mol .

- Functional Groups : Sulfonate (-SO₃⁻) and amine (-NH₂).

- Properties : Higher molecular weight and polarity due to the sulfonate group, enhancing water solubility compared to the target compound.

4-Methyl-N-(4-nitrophenyl)benzene-sulfonamide

Nitrobenzene Derivatives

- Examples : Para-nitrobenzamide, nitrobenzene-sulfonamide.

- Functional Groups: Nitro (-NO₂), sulfonamide (-SO₂NH-).

- Properties: Nitro groups confer stability but reduce reactivity in nucleophilic substitutions, unlike the primary amine in (1-Amino-4-phenoxybutan-2-yl)benzene .

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Product Code |

|---|---|---|---|---|---|

| (1-Amino-4-phenoxybutan-2-yl)benzene | Not provided | C₁₆H₁₉NO | 241.33 | Amine, phenoxy | CDS023906, L140791 |

| 2-Amino-benzene-sulfonate | 438020-47-4 | Assumed C₆H₆NO₃S | 349.625 | Amine, sulfonate | L140791 |

| 4-Methyl-N-(4-nitrophenyl)benzene-sulfonamide | 734-25-8 | C₁₃H₁₂N₂O₄S | 292.316 | Sulfonamide, nitro, methyl | R277525 |

Structural and Functional Insights

Molecular Weight :

- The target compound has the lowest molecular weight (241.33 g/mol), suggesting greater volatility or lower melting points compared to sulfonamide (292.32 g/mol) and sulfonate (349.63 g/mol) analogs .

Functional Group Impact: Amine (-NH₂): Enhances basicity and nucleophilicity, enabling participation in condensation or alkylation reactions. Sulfonate/Sulfonamide: Increase polarity and acidity (e.g., sulfonamides are often used in drug design for hydrogen bonding ). Nitro (-NO₂): Reduces electron density on the aromatic ring, directing electrophilic substitutions to meta positions .

Commercial Availability :

- The target compound and its analogs are available in small-scale research quantities, with pricing and safety data sheets (SDS) varying by supplier (e.g., AldrichCPR vs. CDS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.